Cas no 57576-44-0 (Aclarubicin)

Aclarubicin is an anthracycline antibiotic derived from Streptomyces galilaeus, primarily used as an antineoplastic agent. It exhibits potent cytotoxic activity by intercalating DNA and inhibiting topoisomerase II, leading to disruption of DNA replication and transcription. Compared to other anthracyclines, Aclarubicin demonstrates reduced cardiotoxicity, a significant advantage in long-term therapeutic applications. Its mechanism also includes the generation of reactive oxygen species, contributing to tumor cell apoptosis. The compound is particularly effective in treating acute myeloid leukemia (AML) and other hematologic malignancies. Aclarubicin's favorable pharmacokinetic profile, including rapid cellular uptake and retention, enhances its therapeutic efficacy while minimizing systemic toxicity. Its clinical use underscores its role as a valuable chemotherapeutic option.
Aclarubicin structure
Aclarubicin structure
商品名:Aclarubicin
CAS番号:57576-44-0
MF:C42H53NO15
メガワット:811.86792
CID:57157
PubChem ID:451415

Aclarubicin 化学的及び物理的性質

名前と識別子

    • Aclarubicin
    • Methyl (1R,2R,4S)-4-[(2R,5S,6S)-4-dimethylamino-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
    • ACLACINOMYCIN A,STREPTOMYCES GALILAEUS
    • Aclacin
    • aclacur
    • Aclaplastin
    • ACLARUBLCIN
    • ACM
    • Aelacinon
    • Jaclacin
    • ma144-a1
    • Aclacinomycin A
    • CHEBI:77980
    • 57576-44-0
    • Aclarubicine [INN-French]
    • UNII-74KXF8I502
    • ACLARUBICIN [JAN]
    • KBio2_006083
    • ACLARUBICIN [WHO-DD]
    • Spectrum_000467
    • Aclarubicinum
    • Spectrum5_001041
    • DTXSID1022554
    • KBio2_000947
    • USZYSDMBJDPRIF-SVEJIMAYSA-N
    • aclarubicina
    • Spectrum4_000768
    • MA 144-A1
    • D02756
    • Aclarubicinum [INN-Latin]
    • DB11617
    • Aclarubicin [USAN:INN:BAN]
    • ACLARUBICIN [USAN]
    • ACLARUBICIN [INN]
    • SCHEMBL4532
    • CS-0020062
    • 1-Naphthacenecarboxylic acid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-a-L-lyxo-hexopyranosyl]-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-, methyl ester, [1R-(1a,2b,4b)]-
    • SPBio_001967
    • Q4674302
    • CHEMBL502620
    • ACLACINOMYCIN A [MI]
    • Aclarubicins
    • KBioGR_001156
    • CHEBI:74619
    • Aclarunbicin
    • HMS2089B13
    • BDBM50368351
    • KBio2_003515
    • Spectrum2_001934
    • HY-N2306
    • KBioSS_000947
    • ACLARUBICIN [MART.]
    • AW8655
    • MFCD00866250
    • NS00003246
    • 1-Naphthacenecarboxylic acid, 2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-((2,3,6-trideoxy-4-O-(2,6-dideoxy-4-O-((2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-, methyl ester, (1R-(1alpha,2beta,4beta))-
    • Methyl (1R,2R,4S)-2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-((2,3,6-trideoxy-4-O-(2,6-dideoxy-4-O-((2R,6S)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)oxy)-1-naphthacenecarboxylate
    • Aclarubicin (USAN/INN)
    • Antibiotic MA 144A
    • AB00052311-02
    • EINECS 260-824-3
    • 74KXF8I502
    • 1-Naphthacenecarboxylic acid,(2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-((2,3,6-trideoxy-4-O-(2,6-dideoxy-4-O-((2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl)-alpha-L-lyxo-hexopyranosyl)-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl)-3-(dimethylamino)-alpha-L-Lyxo-hexopyranosyl)oxy)-, methyl ester, (1R-(1alpha,2beta,4beta))-
    • methyl (1R,2R,4S)-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-4-{[2,3,6-trideoxy-4-O-{2,6-dideoxy-4-O-[(2R,6S)-6-methyl-5-oxotetrahydro-2H-pyran-2-yl]-alpha-L-lyxo-hexopyranosyl}-3-(dimethylamino)-alpha-L-lyxo-hexopyranosyl]oxy}-1,2,3,4,6,11-hexahydrotetracene-1-carboxylate
    • Antibiotic MA 144A1
    • methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
    • NSC-208734
    • Aclarubicino [INN-Spanish]
    • methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxo-tetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-6-methyl-tetrahydropyran-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
    • Aclarubicino
    • CCRIS 2262
    • 2-Ethyl-1,2,3,4,6,11-hexahydro-2,5,7-trihydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R-trans)-tetrahydro-6-methyl-5-oxo-2H-pyran-2-yl]-.alpha.-L-lyxo-hexopyranosyl]-3-(dimethylamino)-.alpha.-L-lyxo-hexopyranosyl]-oxy]-1-naphthacenecarboxalic acid methyl ester
    • Aclacinon
    • ACLACINOMYCIN A1
    • Aclarubicine
    • C18638
    • CCG-39864
    • Antibiotic 3082A
    • NSC 208734
    • Aclacinomycin
    • Aclucinomycin A
    • Antibiotic 77-3082A
    • Antibiotic MA144-A1
    • MDL: MFCD00866250
    • インチ: InChI=1S/C42H53NO15/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3/t18-,19-,20-,24-,27-,28-,29-,30-,31-,35-,39+,40+,42+/m0/s1
    • InChIKey: USZYSDMBJDPRIF-SVEJIMAYSA-N
    • ほほえんだ: O([C@H]1C[C@@H]([C@@H]([C@H](C)O1)O[C@H]1C[C@@H]([C@@H]([C@H](C)O1)O[C@H]1CCC([C@H](C)O1)=O)O)N(C)C)[C@@H]1C2=C(C3C(C4C(=CC=CC=4C(C=3C=C2[C@@H](C(=O)OC)[C@@](CC)(C1)O)=O)O)=O)O

計算された属性

  • せいみつぶんしりょう: 811.34200
  • どういたいしつりょう: 811.342
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 16
  • 重原子数: 58
  • 回転可能化学結合数: 10
  • 複雑さ: 1530
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 12
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 217A^2
  • 疎水性パラメータ計算基準値(XlogP): 3.8

じっけんとくせい

  • 色と性状: クロロホルム−ヘキサン黄色結晶粉末
  • 密度みつど: 1.2261 (rough estimate)
  • ゆうかいてん: 151-153° (dec)
  • ふってん: 756.05°C (rough estimate)
  • フラッシュポイント: 496.7±34.3 °C
  • 屈折率: 1.6220 (estimate)
  • PSA: 217.05000
  • LogP: 3.15770
  • ひせんこうど: D24 -11.5° (c = 1 in methylene chloride)
  • じょうきあつ: 0.0±0.3 mmHg at 25°C

Aclarubicin セキュリティ情報

Aclarubicin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A872138-5mg
Aclacinomycin A
57576-44-0 ≥98%
5mg
¥1,800.00 2022-11-29
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A88090-10mg
Aclacinomycin A
57576-44-0 98%
10mg
¥2722.0 2022-11-29
BioAustralis
BIA-A2469-0.10 mg
Aclarubicin
57576-44-0 >90%byHPLC
0.10mg
$166.00 2023-07-25
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S26217-10mg
Aclarubicin
57576-44-0 98%
10mg
¥2180.00 2022-11-29
Biosynth
AA08264-10 mg
Aclacinomycin A
57576-44-0
10mg
Please enquire 2023-01-05
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci4446-5mg
Aclacinomycin A
57576-44-0 98%
5mg
¥940.00 2023-09-10
BioAustralis
BIA-A2469-0.50mg
Aclarubicin
57576-44-0 >95% by HPLC
0.50mg
$630.00 2024-07-19
AN HUI ZE SHENG Technology Co., Ltd.
A190160-25mg
Methyl (1R,2R,4S)-4-(((2R,4S,5S,6S)-4-(dimethylamino)-5-(((2S,4S,5S,6S)-4-hydroxy-6-methyl-5-(((2R,6S)-6-methyl-5-oxotetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-1,2,3
57576-44-0
25mg
¥17400.00 2023-09-15
BioAustralis
BIA-A2469-0.50 mg
Aclarubicin
57576-44-0 >90%byHPLC
0.50mg
$581.00 2023-07-25
AN HUI ZE SHENG Technology Co., Ltd.
A190160-2.5mg
Methyl (1R,2R,4S)-4-(((2R,4S,5S,6S)-4-(dimethylamino)-5-(((2S,4S,5S,6S)-4-hydroxy-6-methyl-5-(((2R,6S)-6-methyl-5-oxotetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-1,2,3
57576-44-0
2.5mg
¥2640.00 2023-09-15

Aclarubicin 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:57576-44-0)Aclarubicin
A936772
清らかである:99%/99%
はかる:1mg/500μg
価格 ($):238.0/1379.0